molecular formula C13H24O2 B14739209 2-Methylcyclohexyl hexanoate CAS No. 5726-23-8

2-Methylcyclohexyl hexanoate

Cat. No.: B14739209
CAS No.: 5726-23-8
M. Wt: 212.33 g/mol
InChI Key: MRDVBWGVYNUMDX-UHFFFAOYSA-N
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Description

2-Methylcyclohexyl hexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. The molecular formula of this compound is C13H24O2, and it is formed by the esterification of 2-methylcyclohexanol with hexanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylcyclohexyl hexanoate typically involves the esterification reaction between 2-methylcyclohexanol and hexanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:

2-Methylcyclohexanol+Hexanoic acidAcid catalyst2-Methylcyclohexyl hexanoate+Water\text{2-Methylcyclohexanol} + \text{Hexanoic acid} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} 2-Methylcyclohexanol+Hexanoic acidAcid catalyst​2-Methylcyclohexyl hexanoate+Water

Industrial Production Methods

In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method increases the efficiency and yield of the reaction. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can further enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclohexyl hexanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-methylcyclohexanol and hexanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Transesterification: Alcohol, acid or base catalyst.

Major Products Formed

    Hydrolysis: 2-Methylcyclohexanol and hexanoic acid.

    Reduction: 2-Methylcyclohexanol and hexanol.

    Transesterification: New ester and alcohol.

Scientific Research Applications

2-Methylcyclohexyl hexanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential use in pheromone synthesis and insect behavior studies.

    Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable esters with various active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2-Methylcyclohexyl hexanoate primarily involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing 2-methylcyclohexanol and hexanoic acid. These metabolites can then interact with various molecular targets and pathways, influencing cellular processes such as signal transduction and metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-Methylcyclohexyl acetate: Similar structure but with an acetate group instead of a hexanoate group.

    Methyl hexanoate: Contains a hexanoate group but with a methyl group instead of a 2-methylcyclohexyl group.

    Ethyl hexanoate: Contains a hexanoate group but with an ethyl group instead of a 2-methylcyclohexyl group.

Uniqueness

2-Methylcyclohexyl hexanoate is unique due to its specific combination of a cyclohexyl ring with a methyl group and a hexanoate ester group. This structure imparts distinct chemical and physical properties, making it valuable in specific applications such as fragrance and flavor production.

Properties

CAS No.

5726-23-8

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

(2-methylcyclohexyl) hexanoate

InChI

InChI=1S/C13H24O2/c1-3-4-5-10-13(14)15-12-9-7-6-8-11(12)2/h11-12H,3-10H2,1-2H3

InChI Key

MRDVBWGVYNUMDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC1CCCCC1C

Origin of Product

United States

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